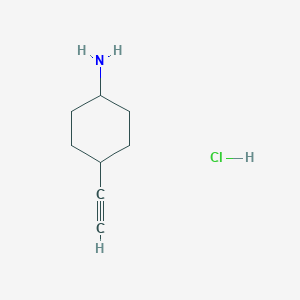

cis-4-Ethynylcyclohexanamine hydrochloride

Description

Trans-4-Ethynylcyclohexan-1-amine hydrochloride: It is a cyclic amine that contains an ethynyl group, which makes it a versatile compound for various chemical reactions.

Properties

IUPAC Name |

4-ethynylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-7-3-5-8(9)6-4-7;/h1,7-8H,3-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUGZCIGKYCWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-39-6 | |

| Record name | 4-ethynylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethynylcyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with ethynylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to amination to introduce the amine group, followed by hydrochloride salt formation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Ethynylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Chemistry: Trans-4-Ethynylcyclohexan-1-amine hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: In biological research, this compound is used to study the effects of cyclic amines on biological systems and their potential therapeutic applications.

Industry: In the industrial sector, cis-4-Ethynylcyclohexanamine hydrochloride is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-Ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.

Comparison with Similar Compounds

Cyclohexanamine: Lacks the ethynyl group, resulting in different reactivity and applications.

4-Ethynylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

Uniqueness: Trans-4-Ethynylcyclohexan-1-amine hydrochloride is unique due to the presence of both the ethynyl and amine groups, which provide a combination of reactivity and functionality not found in similar compounds.

Biological Activity

Cis-4-Ethynylcyclohexanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.

This compound has unique structural characteristics that influence its biological activity. The compound features an ethynyl group attached to a cyclohexane ring, which contributes to its pharmacological properties.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profile of this compound:

- Blood-Brain Barrier (BBB) Permeability : The compound is noted for its ability to cross the BBB, which is crucial for central nervous system (CNS) drug development.

- Metabolism : It does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions .

- Log P Values : Various Log P calculations suggest moderate lipophilicity, which is favorable for oral bioavailability.

| Property | Value |

|---|---|

| Log Kp (skin permeation) | -5.56 cm/s |

| Log Po/w (iLOGP) | 0.0 |

| Log Po/w (XLOGP3) | 2.33 |

| Lipinski Compliance | 0.0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of certain enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.

Case Study 1: Neuroprotective Effects

In a preclinical model of neurodegeneration, this compound demonstrated significant neuroprotective effects. The study focused on mitochondrial function and showed that the compound enhances mitochondrial fusion and reduces oxidative stress markers .

Case Study 2: Behavioral Studies

Behavioral assays in rodents indicated that administration of this compound resulted in improved cognitive function and reduced anxiety-like behaviors. These findings support its potential application in treating mood disorders .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity for certain receptor subtypes, which may minimize side effects commonly associated with less selective agents.

- Efficacy : In vitro assays have shown promising results regarding its efficacy in modulating target pathways associated with neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.